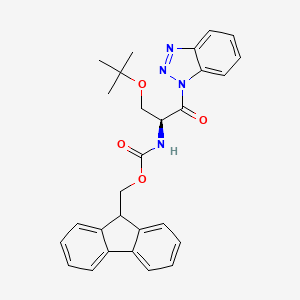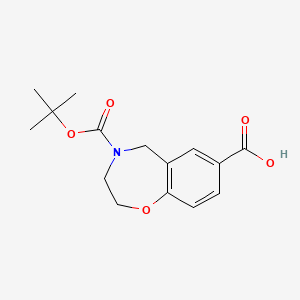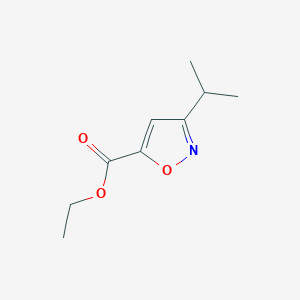
Fmoc-Ser(tBu)-Bt
Vue d'ensemble
Description
Fmoc-Ser(tBu)-Bt is a derivative used in the solid-phase synthesis of peptides, particularly for the incorporation of phosphorylated serine residues. The Fmoc (9-fluorenylmethoxycarbonyl) group is a common amino-protecting group used in peptide synthesis that can be removed under mild base conditions. The tBu (tert-butyl) group is used to protect the hydroxyl group of serine, and Bt (benzotriazol-1-yl-oxy) is a leaving group that facilitates the incorporation of the amino acid into the growing peptide chain.
Synthesis Analysis
The synthesis of peptides using Fmoc chemistry is a well-established method for producing small to medium-sized proteins, including membrane proteins. The study described in the first paper demonstrates an efficient and cost-effective approach to synthesize membrane proteins using automated Fmoc chemistry. A key aspect of this synthesis is the use of a removable arginine-tagged backbone modification group, which allows membrane protein segments to behave similarly to water-soluble peptides during the synthesis process .
Molecular Structure Analysis
The molecular structure of Fmoc-Ser(tBu)-Bt is designed to be compatible with solid-phase peptide synthesis. The Fmoc group protects the amino group of serine, while the tBu group protects the side chain hydroxyl group. This dual protection strategy is crucial for the selective incorporation of phosphorylated serine residues into peptides. The Bt group acts as a leaving group during peptide bond formation, ensuring efficient peptide elongation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of serine phosphopeptides using Fmoc-Ser(tBu)-Bt include the selective deprotection of the serine residue and on-resin phosphorylation. The t-butyldimethylsilyl group is selectively removed from the resin-bound protected peptide, allowing for the subsequent phosphorylation of the serine residue. The final deprotection and cleavage from the resin yield the desired serine phosphopeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-Ser(tBu)-Bt are tailored to facilitate its use in solid-phase peptide synthesis. The protecting groups are chosen for their stability under the conditions used for peptide elongation and their ability to be removed without affecting the integrity of the peptide. The overall design of Fmoc-Ser(tBu)-Bt allows for the synthesis of complex peptides, including those with post-translational modifications such as phosphorylation .
Applications De Recherche Scientifique
Self-Assembly in Material Science and Nanotechnology
Fmoc-Ser(tBu)-OH, a variant of Fmoc-Ser(tBu)-Bt, exhibits unique self-assembly properties. It forms different morphologies under various concentrations and temperatures, including flower-like structures and rods. This behavior is significant for designing novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Solid-Phase Peptide Synthesis
Fmoc-Ser(tBu)-OH has been studied for its racemization during solid-phase peptide synthesis. An assay was developed to test the effects of coupling conditions on serine racemization, highlighting the importance of reaction conditions for peptide synthesis (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Vitamin B6-Conjugated Peptides
The compound has been used in the preparation of vitamin B6-conjugated peptides, demonstrating its versatility in peptide synthesis (Zhu & Stein, 1994).
Polymer-Supported Synthesis
Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH are utilized in polymer-supported synthesis to create morpholine-3-carboxylic acid derivatives, demonstrating their application in stereochemical studies and synthesis of complex molecules (Králová et al., 2017).
Phosphoserine Peptides Synthesis
It plays a role in the solid-phase synthesis of phosphoserine peptides, which are important in studying proteins related to diseases like Alzheimer's (Shapiro et al., 1996).
Manufacture of Hydrophobic Peptides
Fmoc-Ser(tBu)-OH is used in the manufacture of hydrophobic peptides, a key process in the development of cancer vaccines (Shakoori & Gangakhedkar, 2014).
Synthesis of Fmoc-β-Nitroalanine
It serves as a starting material for the synthesis of Fmoc-β-nitroalanine, a compound used in further peptide modifications (Chauhan & Wilk, 2010).
Green Solid-Phase Peptide Synthesis
Fmoc-Ser(tBu)-OH is part of the Fmoc/tBu solid-phase peptide synthesis, which is gaining attention for its potential in greener and more sustainable chemistry practices (Al Musaimi, de la Torre, & Albericio, 2020).
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYMWOBVSUAUNL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649515 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(tBu)-Bt | |
CAS RN |
1126433-40-6 | |
| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

